Physicochemical Property Comparison: LogP, TPSA, and Molecular Weight Versus Benzamide and Mafenide
The target compound exhibits a computed octanol-water partition coefficient (LogP) of 3.86, which is approximately 4.6-fold higher than unsubstituted benzamide (LogP 0.84) and 5.8 log units higher than the clinically used antibacterial mafenide (LogP -0.80) . Its topological polar surface area (TPSA) of 82.52 Ų lies between that of benzamide (43.09 Ų) and mafenide (94.56 Ų), while its molecular weight (247.31 g/mol) is intermediate between the two comparators .
| Evidence Dimension | Physicochemical property comparison |
|---|---|
| Target Compound Data | LogP = 3.86; TPSA = 82.52 Ų; MW = 247.31 g/mol |
| Comparator Or Baseline | Benzamide: LogP = 0.84, TPSA = 43.09 Ų, MW = 121.14 g/mol; Mafenide: LogP = -0.80, TPSA = 94.56 Ų, MW = 186.23 g/mol |
| Quantified Difference | LogP: +3.02 vs. benzamide, +4.66 vs. mafenide; TPSA: +39.43 Ų vs. benzamide, -12.04 Ų vs. mafenide; MW: +126.17 g/mol vs. benzamide, +61.08 g/mol vs. mafenide |
| Conditions | Computed properties; values sourced from ChemSrc database |
Why This Matters
Higher LogP predicts improved passive membrane diffusion, which may translate to enhanced cellular uptake in antibacterial or anticancer assays; the intermediate TPSA balances solubility and permeability, potentially offering a more favorable ADME profile than either comparator.
